molecular formula C16H21NO4 B2613087 4-((1-(cyclobutanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798491-59-4

4-((1-(cyclobutanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2613087
CAS RN: 1798491-59-4
M. Wt: 291.347
InChI Key: SSASTEVXJILLGE-UHFFFAOYSA-N
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Description

4-((1-(cyclobutanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, also known as CBP, is a novel pyranone derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. CBP has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Activity

Microwave-assisted synthesis techniques have been employed to create polysubstituted 4H-pyran derivatives, showcasing the efficiency of such methods in producing compounds with potential anticancer activity. These compounds have shown potency against various human cancer cell lines, indicating the relevance of pyran derivatives in cancer research and therapy development (S. Hadiyal et al., 2020).

Novel Combinatorial Libraries for Antibacterial and Antimalarial Activity

The creation of novel combinatorial libraries of fused pyran derivatives has demonstrated significant antibacterial, antituberculosis, and antimalarial activities. These compounds were synthesized under microwave irradiation, further underscoring the utility of pyran derivatives in addressing various infectious diseases (Piyush N. Kalaria et al., 2014).

Antimicrobial Activity and Docking Studies

The synthesis of pyran derivatives has also led to compounds with notable antimicrobial activities, with studies including molecular docking to understand the interactions at the molecular level. Such research highlights the potential of pyran derivatives in developing new antimicrobial agents (Rawda M. Okasha et al., 2022).

Anticancer Activity of Pyrano[3, 2-c]chromene Derivatives

Pyrano[3,2-c]chromene derivatives have been synthesized and shown to possess in vitro anticancer activity, including cell cycle arrest and apoptosis induction in cancer cell lines. These findings illustrate the therapeutic potential of such compounds in cancer treatment (A. El-Agrody et al., 2020).

properties

IUPAC Name

4-[1-(cyclobutanecarbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11-9-14(10-15(18)20-11)21-13-5-7-17(8-6-13)16(19)12-3-2-4-12/h9-10,12-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSASTEVXJILLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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